molecular formula C14H10N4O3S B15217582 1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid CAS No. 105594-11-4

1'H-[1,2'-Bibenzimidazole]-2-sulfonic acid

Katalognummer: B15217582
CAS-Nummer: 105594-11-4
Molekulargewicht: 314.32 g/mol
InChI-Schlüssel: RCLKOXQUYSGLBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’H-[1,2’-Bibenzo[d]imidazole]-2-sulfonic acid is a heterocyclic compound that features a unique structure composed of two benzimidazole units linked through a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1’H-[1,2’-Bibenzo[d]imidazole]-2-sulfonic acid typically involves the alkylation of a disodium derivative of 1H,1’H-2,2’-bibenzo[d]imidazole with alkyl halides . The reaction is conducted in the presence of a base, and the structure of the obtained compounds is confirmed through various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1’H-[1,2’-Bibenzo[d]imidazole]-2-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various alkylated or arylated compounds .

Wirkmechanismus

The mechanism of action of 1’H-[1,2’-Bibenzo[d]imidazole]-2-sulfonic acid involves its ability to form complexes with metal ions due to the presence of nitrogen atoms in its structure. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects . The compound’s ability to chelate metal ions makes it useful in applications such as metal ion extraction and catalysis .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

105594-11-4

Molekularformel

C14H10N4O3S

Molekulargewicht

314.32 g/mol

IUPAC-Name

1-(1H-benzimidazol-2-yl)benzimidazole-2-sulfonic acid

InChI

InChI=1S/C14H10N4O3S/c19-22(20,21)14-17-11-7-3-4-8-12(11)18(14)13-15-9-5-1-2-6-10(9)16-13/h1-8H,(H,15,16)(H,19,20,21)

InChI-Schlüssel

RCLKOXQUYSGLBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4N=C3S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.